molecular formula C13H15N5O5 B8122697 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one

Cat. No.: B8122697
M. Wt: 321.29 g/mol
InChI Key: VBIXIAQUDWOPDT-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one” is a chemical entity listed in the PubChem database This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one involves specific chemical reactions and conditions. While the exact synthetic route can vary, it typically includes steps such as:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.

    Reaction Conditions: These transformations often require specific conditions such as controlled temperature, pressure, and the presence of catalysts to facilitate the reactions.

    Purification: After the synthesis, the compound is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include:

    Batch Processing: Producing the compound in large batches using reactors designed to handle the required reaction conditions.

    Continuous Processing: Implementing continuous flow reactors to produce the compound more efficiently and consistently.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.

    Catalysts: Transition metal catalysts like palladium, platinum, or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction: May produce alcohols, amines, or hydrocarbons.

    Substitution: Results in the formation of new compounds with different functional groups.

Scientific Research Applications

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Investigated for its therapeutic potential, including its effects on specific diseases or conditions.

    Industry: Utilized in the production of materials, chemicals, or pharmaceuticals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.

    Modulating Receptors: It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Altering Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Key differences can include:

    Chemical Structure: Variations in the arrangement of atoms or functional groups.

    Reactivity: Differences in how the compounds react under specific conditions.

    Applications: Unique uses or benefits that distinguish this compound from other compounds.

List of Similar Compounds

    CID 2632: A cephalosporin antibiotic with a similar core structure.

    CID 6540461: Another compound with analogous functional groups.

    CID 5362065: A related compound used in different industrial applications.

    CID 5479530: A compound with similar biological activities.

By understanding the detailed aspects of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and beyond.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIXIAQUDWOPDT-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.